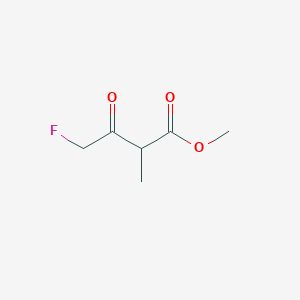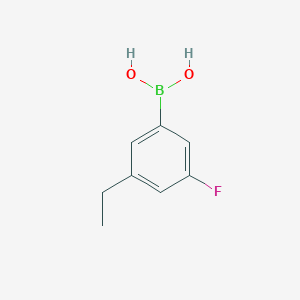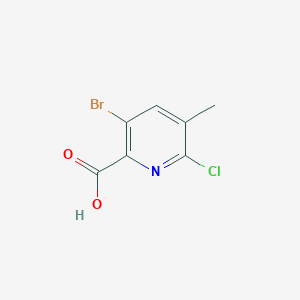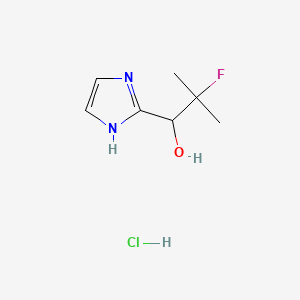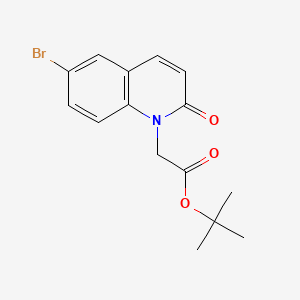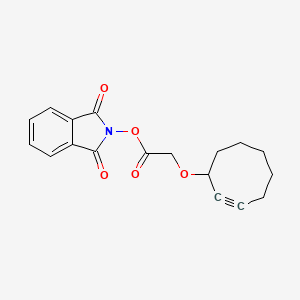
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate is a complex organic compound characterized by its unique structure, which includes a dioxoisoindolinyl group and a cyclooctynyl group.
Méthodes De Préparation
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Analyse Des Réactions Chimiques
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of novel organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones: These compounds share a similar core structure and exhibit diverse chemical reactivity and applications.
Indole derivatives: Indole-based compounds are known for their wide range of biological activities and therapeutic potential.
Cyclooctyne derivatives: These compounds are characterized by their strained alkyne groups, which make them highly reactive in various chemical reactions.
The uniqueness of this compound lies in its combination of the dioxoisoindolinyl and cyclooctynyl groups, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C18H17NO5 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-cyclooct-2-yn-1-yloxyacetate |
InChI |
InChI=1S/C18H17NO5/c20-16(12-23-13-8-4-2-1-3-5-9-13)24-19-17(21)14-10-6-7-11-15(14)18(19)22/h6-7,10-11,13H,1-4,8,12H2 |
Clé InChI |
BZQRXLDDTXBNNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


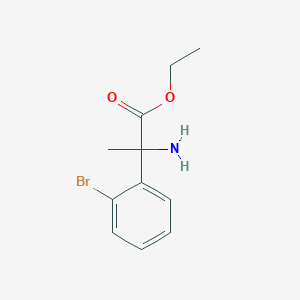
![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
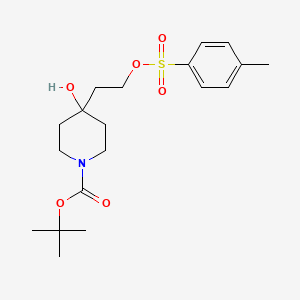
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
